molecular formula C8H16N2S B14368017 5-tert-Butyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazole CAS No. 90057-57-1

5-tert-Butyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazole

Cat. No.: B14368017
CAS No.: 90057-57-1
M. Wt: 172.29 g/mol
InChI Key: GCMGBWNAGDMFDL-UHFFFAOYSA-N
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Description

5-tert-Butyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazole typically involves the reaction of tert-butyl hydrazine with carbon disulfide, followed by cyclization. The reaction conditions often require the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated under reflux to facilitate the cyclization process, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiadiazole ring.

Scientific Research Applications

5-tert-Butyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for developing new therapeutic agents.

    Industry: It is used in the development of agrochemicals and as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • 5-tert-Butyl-1,3,4-thiadiazole-2-thiol
  • 5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid

Uniqueness

Compared to similar compounds, 5-tert-Butyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of tert-butyl and dimethyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

90057-57-1

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

5-tert-butyl-2,2-dimethyl-3H-1,3,4-thiadiazole

InChI

InChI=1S/C8H16N2S/c1-7(2,3)6-9-10-8(4,5)11-6/h10H,1-5H3

InChI Key

GCMGBWNAGDMFDL-UHFFFAOYSA-N

Canonical SMILES

CC1(NN=C(S1)C(C)(C)C)C

Origin of Product

United States

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